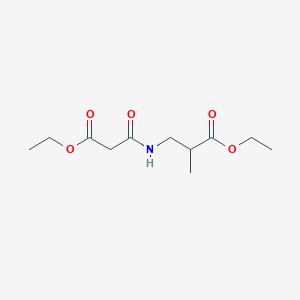
Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate is a chemical compound with the molecular formula C12H23NO4 It is an ester derivative of butanoic acid and is characterized by the presence of ethoxy and oxopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate typically involves the esterification of butanoic acid derivatives. One common method involves the reaction of butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate can be compared with other ester derivatives of butanoic acid, such as:
- Methyl 3-((3-methoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate
- Ethyl 3-((3-methoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications. The presence of different alkoxy groups (e.g., ethoxy vs. methoxy) can affect the compound’s solubility, stability, and interaction with biological targets.
Biological Activity
Ethyl 3-((3-ethoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes an ethyl ester group and an oxo-propanoate moiety. The molecular formula is C15H25N1O5, and its structure can be represented as follows:
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : this compound has shown promising antimicrobial properties against several bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in cell culture models.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy against common pathogens.
- Method : Agar diffusion method was used to test against Staphylococcus aureus and Escherichia coli.
- Results : Significant zones of inhibition were observed, indicating strong antimicrobial potential.
-
In Vitro Antitumor Study :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Method : MTT assay was utilized to measure cell viability post-treatment.
- Results : A dose-dependent decrease in cell viability was noted, with IC50 values suggesting potent antitumor activity.
Data Tables
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropanoyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)6-9(13)12-7-8(3)11(15)17-5-2/h8H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
MUBNUSWKVDMTQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NCC(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















